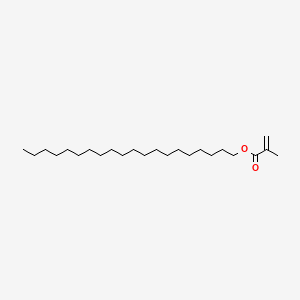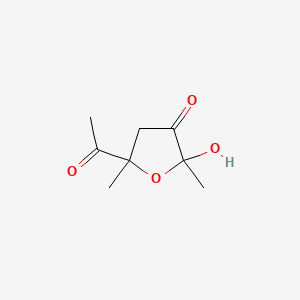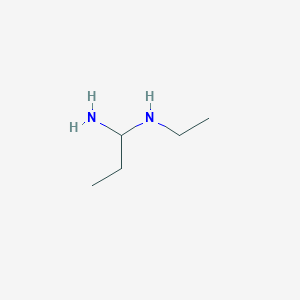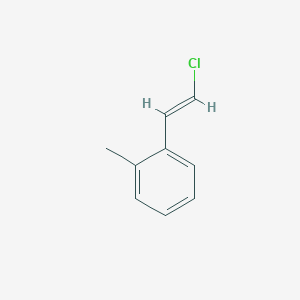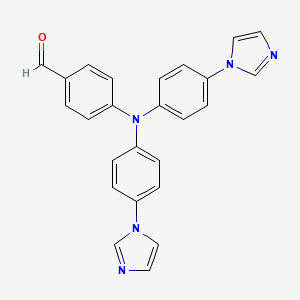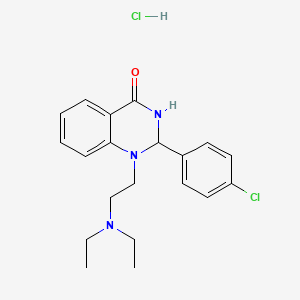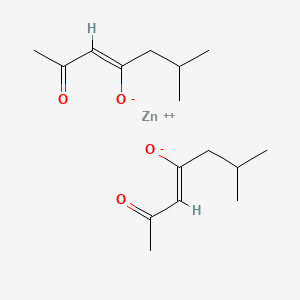
Zinc 6-methyl-2,4-heptanedionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc 6-methyl-2,4-heptanedionate, also known as this compound, is a coordination complex of zinc with the organic ligand 6-methyl-2,4-heptanedione. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and versatility.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting zinc chloride with 6-methyl-2,4-heptanedione in an appropriate solvent, such as methanol or ethanol, under reflux conditions.
Hydrothermal Synthesis: Another method involves the hydrothermal reaction of zinc oxide with 6-methyl-2,4-heptanedione in a sealed autoclave at elevated temperatures and pressures.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form zinc oxide or other oxidized zinc species.
Reduction: Reduction reactions can lead to the formation of zinc metal or other reduced zinc compounds.
Substitution Reactions: The ligand can be substituted with other organic or inorganic ligands to form new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and oxygen.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are used.
Substitution: Various ligands and solvents are employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide, zinc hydroxide, and other zinc salts.
Reduction: Zinc metal, zinc hydride, and other reduced zinc species.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Chemistry: Zinc 6-methyl-2,4-heptanedionate is used as a precursor for the synthesis of other zinc compounds and coordination complexes. It is also employed in the study of zinc chemistry and its reactions.
Biology: The compound is used in biological research to study the role of zinc in biological systems and its interactions with biomolecules.
Industry: In the industrial sector, this compound is used in the production of catalysts, pigments, and other materials that require zinc.
作用機序
The mechanism by which Zinc 6-methyl-2,4-heptanedionate exerts its effects depends on its specific application. In catalysis, it may act as a Lewis acid, facilitating reactions by coordinating to substrates. In biological systems, it may interact with enzymes or other biomolecules to modulate their activity.
Molecular Targets and Pathways Involved:
In catalysis, the molecular target is often the substrate undergoing the reaction.
In biological systems, the targets can include enzymes, proteins, and nucleic acids.
類似化合物との比較
Zinc acetylacetonate
Zinc butyrate
Zinc propionate
Comparison: Zinc 6-methyl-2,4-heptanedionate is unique due to its specific ligand structure, which can influence its reactivity and applications compared to other zinc compounds. Its methyl group provides additional steric hindrance and electronic effects that can affect its behavior in chemical reactions and biological systems.
特性
CAS番号 |
14263-15-1 |
|---|---|
分子式 |
C16H26O4Zn |
分子量 |
347.8 g/mol |
IUPAC名 |
zinc;(Z)-6-methyl-2-oxohept-3-en-4-olate |
InChI |
InChI=1S/2C8H14O2.Zn/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2/b2*8-5-; |
InChIキー |
MZGOOIFVWFMSJZ-ZFRXQFBVSA-L |
異性体SMILES |
CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.[Zn+2] |
正規SMILES |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester](/img/structure/B15341442.png)

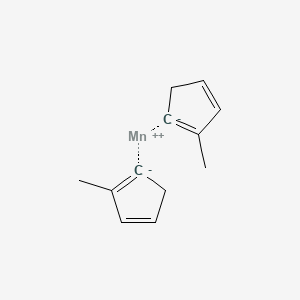
)-](/img/structure/B15341468.png)



